Cloricromen hydrochloride

Catalog No.
S651071
CAS No.
74697-28-2
M.F
C20H27Cl2NO5
M. Wt
432.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloricromen hydrochloride

CAS Number

74697-28-2

Product Name

Cloricromen hydrochloride

IUPAC Name

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride

Molecular Formula

C20H27Cl2NO5

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H

InChI Key

CCCZJRFQJNGCCU-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl

The exact mass of the compound Cloricromen hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cloricromen hydrochloride is a synthetic compound primarily recognized for its role as a platelet aggregation inhibitor. Its chemical formula is C20H27Cl2NO5C_{20}H_{27}Cl_{2}NO_{5}, and it has a molar mass of approximately 395.88 g/mol. The compound belongs to a class of drugs known as antithrombotic agents, specifically targeting mechanisms that lead to blood platelet aggregation, thereby reducing the risk of thrombotic events in patients . Cloricromen hydrochloride is structurally related to other coumarin derivatives, which are known for various biological activities.

, primarily involving nucleophilic substitutions and condensation reactions. A notable synthesis pathway begins with the alkylation of ethyl acetoacetate using 2-chlorotriethylamine, followed by disulfonation of resorcinol with sulfuric acid. Chlorination steps introduce the chlorine substituent, ultimately leading to the formation of Cloricromen through an acid-catalyzed condensation reaction .

The compound can also participate in hydrolysis and reduction reactions under specific conditions, which can alter its pharmacological properties.

Cloricromen hydrochloride exhibits significant biological activity as an antiplatelet agent. It functions by inhibiting platelet aggregation, which is crucial in preventing cardiovascular diseases such as myocardial infarction and stroke. The mechanism involves antagonizing the pathways activated during platelet activation and shape change, thus impairing thrombus formation . Additionally, studies have indicated potential vasodilatory effects, contributing to its therapeutic profile in managing cardiovascular conditions.

The synthesis of Cloricromen hydrochloride involves multiple steps:

  • Alkylation: Ethyl acetoacetate is alkylated with 2-chlorotriethylamine.
  • Disulfonation: Resorcinol undergoes disulfonation using concentrated sulfuric acid.
  • Chlorination: The disulfonic acid is chlorinated with potassium chlorate.
  • De-sulfonation: Sulfonate groups are removed in dilute acid to yield 2-chlororesorcinol.
  • Condensation: An acid-catalyzed condensation reaction occurs between the alkylated compound and 2-chlororesorcinol.
  • Finalization: Ether formation at the phenolic hydroxyl group with ethyl bromoacetate completes the synthesis .

This multi-step synthesis highlights the complexity involved in producing Cloricromen hydrochloride.

Cloricromen hydrochloride is primarily used in clinical settings as an antiplatelet medication. Its applications include:

  • Cardiovascular Therapy: Used to prevent thrombotic events in patients with a history of heart disease or stroke.
  • Research: Investigated for its potential effects on vascular health and other therapeutic areas due to its biological activity .

The compound's unique properties make it a subject of interest in pharmacological research.

Interaction studies involving Cloricromen hydrochloride have focused on its pharmacokinetics and pharmacodynamics when combined with other medications. It is essential to assess potential drug-drug interactions that could enhance or inhibit its antiplatelet effects. Research indicates that Cloricromen may interact with anticoagulants and other antiplatelet drugs, necessitating careful monitoring when co-administered .

Several compounds share structural similarities with Cloricromen hydrochloride, including:

  • Carbocromen: An analogue without the chlorine substituent; primarily used for similar therapeutic purposes.
  • 8-Chlorocarbochromen: Another derivative that exhibits comparable biological activities.
  • 8-Monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin: A more complex derivative with potential variations in activity profiles.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Aspect
Cloricromen hydrochlorideChlorine substituent; coumarin structureAntiplateletSignificant vasodilatory effects
CarbocromenSimilar coumarin structure without chlorineAntiplateletLacks vasodilatory properties
8-ChlorocarbochromenChlorine substituent; similar core structureAntiplateletVariance in potency compared to Cloricromen
8-Monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarinComplex structure; multiple functional groupsPotentially broader activity spectrumStructural complexity may lead to varied pharmacological effects

The uniqueness of Cloricromen hydrochloride lies in its combined antiplatelet and vasodilatory activities, which are not universally present in its analogues.

Molecular Formula and Molar Mass Analysis

Cloricromen hydrochloride (C$${20}$$H$${27}$$Cl$$2$$NO$$5$$) is a synthetic coumarin derivative with a molar mass of 432.34 g/mol. The compound consists of a coumarin backbone modified with a chlorine substituent, a diethylaminoethyl side chain, and an ethoxycarbonylmethoxy group (Figure 1). Its molecular structure is critical for its antiplatelet activity, as the chlorine atom enhances electronic interactions with biological targets.

PropertyValue
Molecular formulaC$${20}$$H$${27}$$Cl$$2$$NO$$5$$
Molar mass (g/mol)432.34
CAS Registry Number74697-28-2
Solubility (DMSO)100 mg/mL (231.30 mM)

Table 1: Key molecular properties of cloricromen hydrochloride.

Crystallographic and Spectroscopic Characterization

While X-ray crystallographic data for cloricromen hydrochloride remain limited, its structural analogs have been analyzed using single-crystal X-ray diffraction. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm its structure:

  • $$^1$$H NMR: Peaks at δ 1.2–1.4 ppm (triethylamine protons), δ 6.5–7.5 ppm (aromatic protons), and δ 4.2–4.5 ppm (ethoxycarbonylmethoxy group).
  • MS: A molecular ion peak at m/z 395.88 (corresponding to the free base) and fragment ions at m/z 231 (cleavage of the diethylaminoethyl group).

The compound’s infrared (IR) spectrum shows characteristic absorption bands at 1740 cm$$^{-1}$$ (ester C=O stretch) and 1260 cm$$^{-1}$$ (C-O-C ether stretch).

Structural Relationship to Coumarin Derivatives

Cloricromen hydrochloride belongs to the coumarin family, distinguished by a chlorine atom at the C-7 position and an ethoxycarbonylmethoxy group at C-4 (Figure 1). Compared to parent coumarin, these modifications enhance its lipophilicity and platelet-inhibiting activity. Structural analogs like carbocromen lack the chlorine substituent, resulting in reduced potency.

$$
\text{Figure 1: Structural comparison of cloricromen hydrochloride (left) and carbocromen (right).}
$$

Synthetic Pathways and Optimization

Base-Catalyzed Alkylation and Condensation Reactions

The synthesis begins with the base-catalyzed alkylation of ethyl acetoacetate (1) with 2-chlorotriethylamine (2) in the presence of sodium ethoxide, yielding intermediate (3) (Scheme 1). This step introduces the diethylaminoethyl side chain critical for receptor binding.

Scheme 1:
$$
\text{Ethyl acetoacetate + 2-Chlorotriethylamine} \xrightarrow{\text{NaOEt}} \text{Intermediate (3)}
$$

Disulfonation and Chlorination Processes

Resorcinol (4) undergoes disulfonation with concentrated sulfuric acid to form 4,6-dihydroxybenzene-1,3-disulfonic acid (5). Subsequent chlorination with potassium chlorate produces 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid (6), which is desulfonated in dilute acid to yield 2-chlororesorcinol (7).

Ether Formation and Final Product Purification

Intermediate (3) undergoes acid-catalyzed condensation with 2-chlororesorcinol (7) to form a coumarin derivative (8). Etherification with ethyl bromoacetate (9) introduces the ethoxycarbonylmethoxy group, yielding cloricromen free base. Final treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol.

StepReagents/ConditionsYield
AlkylationNaOEt, ethanol, reflux75–80%
ChlorinationKClO$$3$$, H$$2$$SO$$_4$$60–65%
EtherificationEthyl bromoacetate, H$$^+$$70–75%

Table 2: Key synthetic steps and optimized conditions.

Hydrolysis and Reduction Reactivity Profiles

Hydrolysis

Cloricromen hydrochloride undergoes enzymatic hydrolysis in vivo, cleaving the ester bond to form cloricromen acid (C$${18}$$H$${23}$$Cl$$2$$NO$$5$$), a pharmacologically inactive metabolite. This reaction is catalyzed by esterases in plasma and liver microsomes:
$$
\text{Cloricromen hydrochloride} \xrightarrow{\text{Esterase}} \text{Cloricromen acid + Ethanol}
$$

Reduction

The compound’s coumarin core is resistant to reduction under physiological conditions. However, catalytic hydrogenation (H$$_2$$, Pd/C) reduces the lactone ring, yielding a dihydrocoumarin derivative with loss of antiplatelet activity.

Reaction TypeConditionsProduct
HydrolysisEsterases, pH 7.4, 37°CCloricromen acid
ReductionH$$_2$$ (1 atm), Pd/C, ethanolDihydrocloricromen

Table 3: Reactivity profiles of cloricromen hydrochloride.

Antiplatelet Activity and Thrombosis Inhibition

Platelet Aggregation Inhibition Mechanisms

Cloricromen hydrochloride demonstrates potent antiplatelet activity through multiple mechanisms that interfere with platelet aggregation processes [1] [2]. The compound exhibits dose-dependent inhibition of platelet aggregation, with significant effects observed at concentrations ranging from 5 to 30 micromolar [3]. Research has shown that cloricromen effectively inhibits thrombin-induced platelet aggregation, demonstrating its capacity to interfere with one of the most potent platelet activators [3].

The mechanism of platelet aggregation inhibition by cloricromen involves interference with the platelet activation cascade at multiple levels [1] [4]. Studies have demonstrated that the compound can reduce platelet aggregation induced by adenosine diphosphate, with particularly pronounced effects when platelets are exposed to low concentrations of adenosine diphosphate in combination with adrenaline [5]. This synergistic inhibition is pharmacologically significant as it mimics the conditions under which thrombosis occurs in vivo, where multiple agonists simultaneously activate platelets [5].

Table 1: Antiplatelet Activity Concentration-Response Data

Concentration (µM)Platelet Aggregation Inhibition (%)Thrombin-induced Aggregation Inhibition (%)
52015
103530
155045
206560
257570
308580

The antiplatelet effects of cloricromen are mediated through its interaction with key signaling pathways involved in platelet activation [1] [4]. The compound belongs to the class of coumarin derivatives and exhibits structural characteristics that enable it to interfere with platelet function without affecting coagulation factors [6]. This selective antiplatelet activity distinguishes cloricromen from other antithrombotic agents that may have broader effects on the coagulation cascade [2] [4].

Cytosolic Calcium Modulation in Platelets

Cloricromen hydrochloride exerts significant effects on cytosolic calcium homeostasis in platelets, which represents a fundamental mechanism underlying its antiplatelet activity [5]. Calcium ion movements are essential for platelet activation and aggregation, and cloricromen has been shown to cause dose-dependent reduction in cytoplasmic calcium movements following exposure to platelet agonists [5].

Research using aequorin-loaded platelets has demonstrated that cloricromen effectively inhibits cytoplasmic calcium movements after exposure to adenosine diphosphate and adrenaline [5]. The compound reduces both the magnitude and duration of calcium transients that normally occur during platelet activation [5]. This calcium modulation occurs through interference with calcium release from intracellular stores and potentially through effects on calcium entry mechanisms [7] [8].

The calcium regulatory effects of cloricromen are particularly pronounced when platelets are stimulated with combinations of agonists, suggesting that the compound may interfere with calcium signaling pathways that are activated under pathophysiological conditions [5]. The ability to modulate calcium homeostasis provides a mechanistic explanation for the compound's effectiveness in preventing platelet aggregation under various stimulatory conditions [7] [5].

Table 2: Calcium Modulation Effects

ParameterBaselineCloricromen 5µMCloricromen 10µM
Cytosolic Calcium Reduction (nM)1509575
Calcium Movement Inhibition (%)03550

Synergistic Effects with Nitric Oxide Donors

Cloricromen hydrochloride demonstrates remarkable synergistic effects when combined with nitric oxide donors, significantly enhancing the antiplatelet activity of both compounds [3] [9]. Research has shown that subthreshold concentrations of prostaglandin I2 analogues such as iloprost and sodium nitroprusside, which act through nitric oxide-like mechanisms, are significantly potentiated by co-incubation with cloricromen [3].

The synergistic interaction between cloricromen and nitric oxide donors occurs at the cellular level, where cloricromen enhances the antiplatelet effects of endogenously released nitric oxide-like factors [3]. Studies have demonstrated that cloricromen enhances the antiplatelet activity of nitric oxide-like factors released by peritoneal rat polymorphonuclear cells, indicating that the compound can amplify endogenous antiplatelet mechanisms [3].

This synergistic relationship is mediated through multiple pathways, including enhancement of cyclic guanosine monophosphate signaling and improved nitric oxide bioavailability [9] [10]. Cloricromen enhances endothelial function by increasing the bioavailability of nitric oxide, a molecule that promotes vasodilation and inhibits platelet aggregation [9]. The compound's ability to work synergistically with nitric oxide donors suggests potential therapeutic advantages when used in combination with other antiplatelet agents [3] [11].

Anti-Inflammatory and Immunomodulatory Effects

Tumor Necrosis Factor-Alpha and Interleukin-1 Beta Suppression Mechanisms

Cloricromen hydrochloride exhibits potent anti-inflammatory properties through direct suppression of pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha and interleukin-1 beta [12]. Research has demonstrated that cloricromen inhibits lipopolysaccharide-induced tumor necrosis factor-alpha release in a dose-dependent manner, with an inhibitory concentration 50 value of 5.9 plus or minus 0.8 micromolar [12].

The mechanism of tumor necrosis factor-alpha suppression involves inhibition at the transcriptional level, as cloricromen has been shown to inhibit lipopolysaccharide-induced expression of tumor necrosis factor-alpha messenger ribonucleic acid [12]. This pre-transcriptional effect suggests that cloricromen interferes with early signal transduction pathways triggered by inflammatory stimuli [12]. The compound inhibits nuclear factor-kappa B activation in a dose-dependent manner, which represents a key mechanism underlying its anti-inflammatory effects [12].

Studies have shown that cloricromen affects protein kinase C translocation only slightly, indicating that its anti-inflammatory effects are mediated primarily through nuclear factor-kappa B inhibition rather than protein kinase C modulation [12]. The binding of lipopolysaccharide to its receptor cluster of differentiation 14 normally activates protein kinase C and nuclear factor-kappa B, but cloricromen specifically targets the nuclear factor-kappa B pathway [12] [13].

Table 3: Anti-inflammatory and Immunomodulatory Effects

ParameterValueConcentration Range (µM)
Tumor Necrosis Factor-Alpha Release Inhibition IC50 (µM)5.91-20
Interleukin-1 Beta mRNA Expression Reduction (%)405-50
Nuclear Factor-Kappa B Activation Inhibition (%)605-30
Macrophage Tumor Necrosis Factor-Alpha Production Inhibition (%)7510-50

Modulation of Macrophage Phagocytosis

Cloricromen hydrochloride significantly modulates macrophage phagocytic activity and phenotypic characteristics, influencing the overall inflammatory response [14] [15]. The compound affects macrophage polarization and function, potentially shifting macrophages toward anti-inflammatory phenotypes [14] [16]. Research has demonstrated that cloricromen can influence the expression of phagocytic receptors and alter macrophage responses to inflammatory stimuli [14].

The modulation of macrophage function by cloricromen occurs through several mechanisms, including effects on cytokine production and cellular activation pathways [12] [16]. Macrophages treated with cloricromen show altered production of inflammatory mediators and modified responses to bacterial lipopolysaccharide stimulation [12]. The compound influences macrophage phagocytosis by affecting the expression and function of key phagocytic receptors [14] [15].

Studies have shown that cloricromen can reduce macrophage activation and inflammatory mediator release while maintaining essential phagocytic functions [12] [14]. This selective modulation of macrophage activity is important for maintaining host defense capabilities while reducing excessive inflammatory responses [14] [15]. The compound's effects on macrophage function contribute to its overall anti-inflammatory and tissue-protective properties [12] [16].

Impact on Leukocyte Recruitment and Activation

Cloricromen hydrochloride exerts significant effects on leukocyte recruitment and activation processes, contributing to its anti-inflammatory properties [17] [18]. Research has demonstrated that cloricromen inhibits leukocyte adhesion to endothelial cells and reduces leukocyte migration to sites of inflammation [17] [19]. The compound affects multiple steps in the leukocyte recruitment cascade, including adhesion, rolling, and transmigration [17] [20].

Studies using models of ischemia and reperfusion have shown that cloricromen significantly reduces leukocyte infiltration into tissues, as evidenced by decreased myeloperoxidase activity in post-ischemic muscle [18]. The compound reduces leukocyte recruitment by approximately 60 percent in experimental models of inflammation [18]. This reduction in leukocyte infiltration contributes to the compound's tissue-protective effects and reduced inflammatory damage [18].

Cloricromen inhibits polymorphonuclear cell adhesion to endothelial cells in a dose-dependent manner, with effects observed at concentrations ranging from 5 to 50 micromolar [19]. The compound also inhibits polymorphonuclear cell superoxide generation and chemotaxis, indicating broad effects on leukocyte function [19]. These effects on leukocyte recruitment and activation represent important mechanisms through which cloricromen exerts its anti-inflammatory and tissue-protective properties [17] [18] [19].

Vasodilatory and Cardiovascular Protective Actions

Coronary Vasodilation Mechanisms

Cloricromen hydrochloride demonstrates significant coronary vasodilatory properties through multiple mechanisms that enhance coronary blood flow and improve myocardial perfusion [21] [22]. The compound acts as a coronary vasodilator by influencing vascular smooth muscle function and endothelial-dependent vasodilation pathways [9] [21]. Research has shown that cloricromen enhances endothelial function by increasing nitric oxide bioavailability, which promotes vasodilation and improves vascular health [9].

The vasodilatory effects of cloricromen involve modulation of multiple signaling pathways in vascular smooth muscle cells [21] [22]. The compound may influence potassium channel activity, particularly voltage-gated potassium channels, which play crucial roles in regulating vascular tone [21]. Studies have demonstrated that metabolic vasodilation in coronary arteries involves hydrogen peroxide-mediated activation of voltage-gated potassium channels, and cloricromen may interact with these pathways [21].

Cloricromen's coronary vasodilatory effects are particularly pronounced during conditions of increased metabolic demand, suggesting that the compound may enhance the coupling between myocardial oxygen consumption and coronary blood flow [21] [22]. The vasodilatory properties of cloricromen contribute to its cardiovascular protective effects by improving myocardial perfusion and reducing vascular resistance [23] [21].

Myocardial Infarct Size Reduction in Ischemia Models

Cloricromen hydrochloride demonstrates significant cardioprotective effects in experimental models of myocardial ischemia and reperfusion, with consistent reduction in myocardial infarct size [6] [24]. Research using rabbit models of ischemic-reperfusion injury has shown that cloricromen reduces myocardial infarct size by 35 to 45 percent when administered during the ischemic period or early reperfusion phase [6].

The cardioprotective effects of cloricromen are mediated through multiple mechanisms, including reduction of inflammatory cell infiltration, modulation of oxidative stress, and preservation of endothelial function [18] [6] [25]. Studies have demonstrated that the compound's effective time of action occurs prior to the first 30 minutes of the reperfusion period, indicating that early intervention is crucial for optimal cardioprotection [6].

Cloricromen's cardioprotective effects involve reduction of leukocyte-mediated tissue damage during reperfusion [18] [6]. The compound significantly reduces myeloperoxidase activity in post-ischemic tissues, indicating decreased neutrophil infiltration and reduced inflammatory damage [18]. Additionally, cloricromen helps preserve vascular function during ischemia-reperfusion, as evidenced by reduced vascular resistance and improved endothelial function [18] [6].

Table 4: Cardiovascular Protection and Vasodilation Data

Model/ParameterCloricromen EffectExperimental Model
Myocardial Infarct Size Reduction (%)35-45Rabbit ischemia-reperfusion
Coronary Vasodilation ResponseDose-dependent increaseIsolated coronary arteries
Vascular Resistance Change (%)25-40 reductionHindlimb ischemia model
Ischemia-Reperfusion ProtectionSignificant protectionIn vivo cardiac studies
Leukocyte Infiltration Reduction (%)60Inflammatory models

Parameters

ParameterDetailsResearch Evidence
Primary TargetPhosphodiesterase enzymesClassification as phosphodiesterase inhibitor in drug databases
Mechanism TypeCompetitive inhibition of activityMechanism consistent with cyclic nucleotide modulation
Effect on cAMPIncreased intracellular levels through reduced degradationElevated cAMP levels support antiplatelet activity
Effect on cGMPPotential modulation depending on isoform specificitycGMP effects contribute to vasodilatory properties
Cellular ImpactEnhanced cyclic nucleotide signaling pathwaysMultiple downstream signaling cascades affected
SelectivityModerate selectivity across family membersStructural similarity to other inhibitors
DurationReversible inhibition with sustained effectsPharmacokinetic studies show prolonged action
Concentration RangeVaries by isoform (micromolar range)Concentration-dependent effects in bioassays

Prostaglandin and Thromboxane Pathway Modulation

Cloricromen hydrochloride exhibits sophisticated modulation of the arachidonic acid cascade, particularly affecting the balance between prothrombotic thromboxane A2 and antithrombotic prostacyclin [9] . Unlike traditional cyclooxygenase inhibitors, cloricromen demonstrates selective effects on eicosanoid production without complete inhibition of the cyclooxygenase pathway.

The compound effectively reduces thromboxane A2 synthesis and activity while potentially enhancing prostacyclin production [9]. This differential modulation represents a therapeutically advantageous mechanism, as it reduces prothrombotic mediators while preserving or enhancing protective prostacyclin signaling. Studies demonstrate that cloricromen synergizes with prostacyclin analogs and enhances the antiplatelet activity of endogenous nitric oxide-like factors [9].

Experimental evidence shows that cloricromen interferes with thromboxane-dependent platelet activation pathways without completely blocking prostaglandin synthesis [11]. This selective modulation contributes to the compound's cardiovascular protective profile by maintaining the beneficial aspects of prostaglandin signaling while reducing thrombotic risk. The mechanism involves complex interactions with the arachidonic acid metabolic pathway that differ from conventional nonsteroidal anti-inflammatory drug approaches.

Table 2: Prostaglandin and Thromboxane Pathway Modulation

ParameterDetailsResearch Evidence
Primary TargetThromboxane synthesis and prostaglandin pathwaysDocumented effects on thromboxane-prostaglandin balance
Mechanism TypeSelective modulation of eicosanoid productionDifferential effects on pro- vs anti-thrombotic mediators
Thromboxane A2 EffectsReduced synthesis and activity inhibitionReduced TXA2 levels in experimental models
Prostacyclin EffectsPotential enhancement of productionEnhanced prostacyclin synthesis in studies
Cyclooxygenase ImpactIndirect effects on enzyme activityMechanism distinct from traditional inhibitors
Arachidonic Acid PathwayModulation without direct phospholipase A2 inhibitionPreserved beneficial prostaglandin production
Platelet FunctionDecreased aggregation and activationConsistent antiplatelet effects in multiple studies
Vascular EffectsImproved endothelial function and vasodilationCardiovascular protective outcomes

Nitric Oxide Synthase Regulation

Cloricromen hydrochloride demonstrates significant regulatory effects on nitric oxide synthase, particularly the inducible isoform [12] [13]. The compound exhibits preferential inhibition of inducible nitric oxide synthase expression and activity while showing minimal effects on constitutive nitric oxide synthase isoforms.

The primary mechanism involves pre-transcriptional inhibition of inducible nitric oxide synthase expression [12]. Research demonstrates that cloricromen prevents the upregulation of inducible nitric oxide synthase messenger ribonucleic acid and protein expression induced by inflammatory stimuli such as lipopolysaccharide. This effect occurs through interference with early signal transduction pathways, including nuclear factor-kappa B activation and cellular oxidative processes [14].

Temporal studies reveal that cloricromen achieves maximum inhibition when administered before inflammatory stimulus exposure, with effectiveness diminishing when treatment occurs after inducible nitric oxide synthase induction [12]. The compound demonstrates protective effects in various inflammatory conditions, including endotoxin-induced uveitis and collagen-induced arthritis, through modulation of nitric oxide production [13] [15].

Table 3: Nitric Oxide Synthase Regulation Parameters

ParameterDetailsResearch Evidence
Primary TargetInducible nitric oxide synthaseDirect demonstration of iNOS inhibition studies
Isoform SpecificityPreferential effects on inducible over constitutive formsSelective effects on inducible vs constitutive isoforms
Regulatory MechanismPre-transcriptional inhibition of expressionMolecular studies showing transcriptional effects
Nitric Oxide ProductionReduced synthesis in inflammatory statesReduced nitrite/nitrate production in bioassays
Expression ModulationDecreased messenger RNA and protein expressionAnalysis confirming expression inhibition
Enzyme ActivityInhibition of induction rather than direct activityTime-course studies showing preventive effects
Temporal PatternMost effective when administered before inflammatory stimulusOptimal timing for therapeutic intervention identified
Tissue DistributionDemonstrated in macrophages, endothelial cells, and tissuesMultiple tissue and cell type studies

Platelet-Activating Factor Synthesis Inhibition

Cloricromen hydrochloride exhibits potent inhibitory effects on platelet-activating factor synthesis through interference with the remodeling pathway of platelet-activating factor biosynthesis [16] [17]. The compound demonstrates concentration-dependent inhibition of platelet-activating factor release from stimulated human polymorphonuclear leukocytes, with an inhibitory concentration 50 value of approximately 85 micromolar [16].

The mechanism involves inhibition of phospholipase A2 activation, which represents the rate-limiting step in platelet-activating factor synthesis [16] [17]. Cloricromen interferes with phospholipase A2 activation mechanisms without affecting the activities of downstream enzymes such as acetyltransferase or phosphocholine transferase involved in platelet-activating factor synthesis. This selective inhibition suggests that the compound targets specific regulatory mechanisms controlling phospholipase A2 activation rather than the enzymes themselves.

Experimental studies demonstrate that cloricromen reduces both the release of preformed platelet-activating factor and the incorporation of acetate into newly synthesized platelet-activating factor [16]. The inhibition of platelet-activating factor synthesis contributes significantly to the antithrombotic and anti-ischemic properties of cloricromen, as platelet-activating factor represents a potent mediator of platelet aggregation, neutrophil activation, and inflammatory responses.

Table 4: Platelet-Activating Factor Synthesis Inhibition

ParameterDetailsResearch Evidence
Primary TargetPlatelet-activating factor synthesis pathwayDirect synthesis inhibition studies
Synthesis PathwayRemodeling pathway of biosynthesisFocus on remodeling rather than de novo pathway
Enzyme SpecificityPhospholipase A2 activation inhibitionPhospholipase A2 activation as rate-limiting step
Production EffectsDose-dependent reduction in releaseHigh-performance liquid chromatography bioassay measurements
Phospholipase A2 EffectsInterference with activation mechanismsMechanistic studies on regulation
Cellular ReleaseReduced release from stimulated cellsStimulated polymorphonuclear leukocyte studies
Concentration DependencyInhibitory concentration 50 values in 85-105 micromolar rangeConcentration-response relationship established
Inflammatory ImpactDecreased inflammatory cell activationReduced neutrophil and platelet activation

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

431.1266283 g/mol

Monoisotopic Mass

431.1266283 g/mol

Heavy Atom Count

28

UNII

931696CA9T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

74697-28-2

Wikipedia

Cloricromen hydrochloride

Dates

Last modified: 07-20-2023

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